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In the realm of bioinformatics, particularly in phylogenomics and molecular evolution,

researchers rely on a suite of powerful software tools to decipher the stories hidden within

biological sequences. Among the essential tasks are multiple sequence alignment (MSA) and

the subsequent manipulation of these alignments for downstream analyses. This guide

provides a comparative analysis of two widely used tools: AMAS (Alignment Manipulation And

Summary) and MAFFT (Multiple Alignment using Fast Fourier Transform). While both are

integral to sequence analysis pipelines, they serve distinct and complementary roles. This

document will elucidate their core functionalities, present a comparison of their features, and

illustrate how they can be used in conjunction within a typical research workflow.

Core Functionality: Alignment Generation vs.
Alignment Manipulation
The fundamental difference between MAFFT and AMAS lies in their primary purpose. MAFFT

is a de novo multiple sequence alignment program.[1][2] It takes a set of unaligned nucleotide

or amino acid sequences and produces a multiple sequence alignment.[1][2] MAFFT is

renowned for its speed and accuracy, offering a range of algorithms suitable for different

scenarios, from a small number of sequences to very large datasets.[1][3]

AMAS, on the other hand, is not an alignment generation tool.[4][5][6] Instead, it is a powerful

utility for the manipulation and statistical summarization of existing multiple sequence

alignments.[4][5][6] In modern phylogenomic studies, which often involve hundreds or

thousands of genes, researchers need efficient tools to handle these large datasets. AMAS is

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b013638?utm_src=pdf-interest
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://en.wikipedia.org/wiki/MAFFT
https://pmc.ncbi.nlm.nih.gov/articles/PMC135756/
https://en.wikipedia.org/wiki/MAFFT
https://pmc.ncbi.nlm.nih.gov/articles/PMC135756/
https://en.wikipedia.org/wiki/MAFFT
https://mafft.cbrc.jp/alignment/software/
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://peerj.com/preprints/1355.pdf
https://peerj.com/preprints/1355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4734057/
https://peerj.com/preprints/1355.pdf
https://peerj.com/preprints/1355/
https://www.benchchem.com/product/b013638?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


designed to address this need by providing functionalities for format conversion, concatenation

of multiple alignments, and the calculation of various summary statistics.[4][7]

Feature Comparison
To better understand the distinct roles of AMAS and MAFFT, the following table summarizes

their key features.
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Feature
AMAS (Alignment
Manipulation And
Summary)

MAFFT (Multiple Alignment
using Fast Fourier
Transform)

Primary Function

Manipulation and

summarization of existing

alignments[4][5][6]

De novo multiple sequence

alignment of nucleotide or

amino acid sequences[1][2]

Input

One or more existing multiple

sequence alignment files (e.g.,

FASTA, PHYLIP, NEXUS)[4]

Unaligned nucleotide or amino

acid sequences in FASTA

format[3]

Key Capabilities

- Format conversion between

FASTA, PHYLIP, and

NEXUS[4] - Concatenation of

multiple alignments[4] -

Calculation of summary

statistics (e.g., alignment

length, missing data, GC

content, parsimony-informative

sites)[4][7] - Splitting and

extracting subsets of

alignments[4] - Removal of

taxa[4]

- Multiple alignment algorithms

(e.g., L-INS-i for high accuracy,

FFT-NS-2 for high speed)[3] -

Iterative refinement to improve

alignment quality[2] - Addition

of new sequences to an

existing alignment[8] - Support

for protein and nucleotide

sequences[8]

Performance Focus

Computational efficiency in

handling and processing very

large alignment files[7]

Speed and accuracy of the

alignment algorithm[2]

Use Case

Preparing large, concatenated

datasets for phylogenetic

analysis from individual gene

alignments.[4]

Generating the initial multiple

sequence alignments for

individual genes or proteins.[1]

Experimental Protocols: A Typical Phylogenomic
Workflow
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In a typical phylogenomic study, a researcher would use MAFFT and AMAS in a sequential

workflow. The goal is often to infer the evolutionary relationships between species using a large

number of genes.

Step 1: Sequence Data Acquisition The process begins with obtaining the sequence data for

the genes of interest from public databases or through sequencing experiments.

Step 2: Individual Gene Alignment with MAFFT For each gene, the corresponding sequences

from all taxa are collected into a single FASTA file. MAFFT is then used to create a multiple

sequence alignment for each gene. A researcher might use a high-accuracy algorithm like L-

INS-i for smaller datasets or a faster algorithm like FFT-NS-2 for larger numbers of sequences.

The output of this step is a separate alignment file for each gene.

Step 3: Alignment Manipulation and Concatenation with AMAS Once all genes are aligned,

AMAS is used to process these individual alignments. A researcher might first use AMAS to

convert all alignment files to a consistent format (e.g., NEXUS). Then, the core function of

AMAS in this workflow comes into play: concatenation. AMAS can take all the individual gene

alignments and concatenate them into a single, large supermatrix.[4] During this process,

AMAS also generates a partition file that specifies the coordinates of each gene within the

concatenated alignment, which is crucial for subsequent phylogenetic analyses.[4] Additionally,

AMAS can be used to calculate summary statistics for the concatenated alignment, such as the

proportion of missing data and the number of parsimony-informative sites.[7]

Step 4: Phylogenetic Inference The concatenated supermatrix and the partition file generated

by AMAS are then used as input for phylogenetic inference software (e.g., RAxML, IQ-TREE)

to reconstruct the evolutionary tree.

Workflow Visualization
The following diagram illustrates the typical phylogenomic workflow described above,

highlighting the distinct roles of MAFFT and AMAS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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